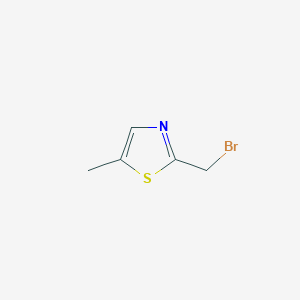

2-(Bromomethyl)-5-methylthiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(bromomethyl)-5-methyl-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrNS/c1-4-3-7-5(2-6)8-4/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQQLDLLYNATGDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(S1)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies for 2 Bromomethyl 5 Methylthiazole

Precursor Synthesis and Elaboration for Thiazole (B1198619) Ring Formation

The foundation of synthesizing 2-(bromomethyl)-5-methylthiazole lies in the effective construction of a suitably substituted thiazole precursor, most commonly 2,5-dimethylthiazole (B1293674). This involves creating the five-membered heterocyclic ring containing both sulfur and nitrogen.

The most prominent and widely utilized method for constructing the thiazole ring is the Hantzsch thiazole synthesis. bepls.com This method involves the cyclocondensation of a thioamide with an α-halocarbonyl compound. researchgate.net For the synthesis of the direct precursor, 2,5-dimethylthiazole, this would typically involve the reaction of thioacetamide (B46855) with a 1-halo-2-propanone (e.g., chloroacetone (B47974) or bromoacetone).

Other modern approaches to thiazole ring formation include domino alkylation-cyclization reactions of propargyl bromides with thioamides and multicomponent cascade cyclizations involving enaminones, cyanamide, and elemental sulfur. organic-chemistry.org While versatile, the Hantzsch synthesis remains a straightforward and common route for preparing simple, substituted thiazoles like the 2,5-dimethyl derivative needed for this specific target. bepls.com

| Cyclization Method | Reactants | Relevance to 5-Methylthiazole Core | Reference |

| Hantzsch Synthesis | Thioamide + α-Haloketone | Direct and common route for 2,5-disubstituted thiazoles. | bepls.comresearchgate.net |

| Domino Reaction | Propargyl Bromide + Thioamide | Provides access to 2-aminothiazole (B372263) derivatives. | organic-chemistry.org |

| Base-Induced Cyclization | Active Methylene (B1212753) Isocyanide + Carbodithioate | Yields 4,5-disubstituted thiazoles. | nih.gov |

| From α-Diazoketones | α-Diazoketone + Thiourea (B124793) | Catalyst-free method for synthesizing 2-aminothiazoles. | bepls.com |

Regioselectivity in the synthesis of the 2,5-disubstituted thiazole precursor is primarily achieved through the judicious selection of starting materials in the Hantzsch synthesis. The final substitution pattern on the thiazole ring is predetermined by the structure of the thioamide and the α-haloketone.

To achieve the required 2,5-dimethylthiazole structure, the reactants must be:

Thioacetamide: This provides the C2 carbon and the attached methyl group.

A 1-halo-2-propanone: This reactant provides the C4 and C5 carbons, with the methyl group at the C5 position.

This substrate-controlled approach ensures that the methyl groups are placed specifically at the 2- and 5-positions, providing the necessary precursor for the subsequent bromination step. Direct electrophilic substitution on a pre-formed thiazole ring is less ideal for this purpose, as 2-methylthiazole (B1294427) tends to undergo electrophilic bromination at the 5-position of the ring itself, not on the methyl group. lookchem.comosti.gov

Methodologies for Introducing the Bromomethyl Moiety at Position 2

With the 2,5-dimethylthiazole precursor in hand, the next critical step is the selective bromination of the methyl group at position 2 to yield the final product. This transformation requires conditions that favor free-radical substitution on the side chain over electrophilic substitution on the heterocyclic ring.

The conversion of the 2-methyl group to a 2-(bromomethyl) group is achieved via a free-radical halogenation reaction. This type of reaction, analogous to the bromination of benzylic positions, targets the C-H bonds of the methyl group adjacent to the activating thiazole ring. The stability of the resulting radical intermediate facilitates this process. It is crucial to use reagents and conditions that generate bromine radicals (Br•) rather than electrophilic bromine species to avoid unwanted ring bromination. wikipedia.org

The reagent of choice for this type of selective bromination is N-Bromosuccinimide (NBS). wikipedia.org The Wohl-Ziegler reaction describes the allylic or benzylic bromination of hydrocarbons using NBS in the presence of a radical initiator. wikipedia.org This methodology is directly applicable to the bromination of the methyl group on the 2,5-dimethylthiazole precursor.

NBS is favored because it provides a low, constant concentration of molecular bromine throughout the reaction, which is essential for favoring the radical substitution pathway and suppressing competitive ionic reactions. wikipedia.org The use of NBS is a well-established method for converting methyl-substituted heterocycles into their corresponding bromomethyl derivatives. documentsdelivered.com

Achieving high selectivity for the desired this compound product depends heavily on the precise control of reaction conditions. Failure to do so can lead to the formation of dibrominated products or bromination at other positions. missouri.edu

Key parameters for selective bromination include:

Reagent: Freshly recrystallized N-Bromosuccinimide (NBS) should be used to ensure purity and prevent side reactions caused by impurities. missouri.edu

Solvent: The reaction is typically performed in an anhydrous, non-polar solvent, with carbon tetrachloride (CCl₄) being a classic choice. wikipedia.orgdocumentsdelivered.com The solvent must be anhydrous, as the presence of water can hydrolyze the product. missouri.edu

Initiator: A radical initiator is essential to start the chain reaction. Common initiators include azobisisobutyronitrile (AIBN) or benzoyl peroxide. Alternatively, initiation can be achieved through irradiation with UV light. wikipedia.org

Temperature: The reaction is generally carried out under reflux to provide the thermal energy needed for radical formation and propagation. wikipedia.orgdocumentsdelivered.com

The combination of NBS, a radical initiator, and a non-polar solvent creates an environment where the Wohl-Ziegler radical substitution at the 2-methyl position is the overwhelmingly favored pathway.

| Parameter | Condition | Purpose | Reference |

| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a low, constant concentration of Br₂ to favor radical substitution. | wikipedia.orgdocumentsdelivered.com |

| Solvent | Carbon Tetrachloride (CCl₄), anhydrous | Non-polar medium that supports the radical mechanism and prevents hydrolysis. | wikipedia.orgmissouri.edu |

| Initiator | AIBN, Benzoyl Peroxide, or UV light | Initiates the free-radical chain reaction. | wikipedia.org |

| Temperature | Reflux | Provides thermal energy for the reaction. | wikipedia.orgdocumentsdelivered.com |

Multi-Step Synthetic Sequences Incorporating this compound Synthesis

The construction of this compound often relies on multi-step sequences that allow for the precise installation of the required functional groups on the thiazole core. These sequences can be broadly categorized into convergent and sequential approaches.

Strategies for Convergent Synthesis Approaches

One potential convergent strategy involves the synthesis of a 2-substituted-5-methylthiazole that can be readily converted to the final product. For example, a 2-hydroxymethyl-5-methylthiazole intermediate could be synthesized and then subjected to bromination in a final step. The Hantzsch thiazole synthesis, a classic method, can be adapted for the initial construction of the thiazole ring. This typically involves the condensation of an α-haloketone with a thioamide. nagoya-u.ac.jp

A hypothetical convergent synthesis could proceed as follows:

Fragment A Synthesis (Thiazole Core): Reaction of a suitable thioamide with a 3-halo-2-butanone derivative to form the 2,5-disubstituted thiazole ring.

Fragment B Synthesis (Side-chain Precursor): Preparation of a protected bromomethylating agent.

Coupling and Deprotection: A cross-coupling reaction between the functionalized thiazole from Fragment A and the side-chain precursor from Fragment B, followed by any necessary deprotection steps to yield this compound.

Sequential Functionalization Methodologies

Sequential functionalization involves the step-by-step introduction of substituents onto a pre-existing thiazole ring. This approach offers precise control over the regiochemistry of the final product. The synthesis of this compound via sequential functionalization often starts with a simpler thiazole derivative, followed by a series of reactions to install the methyl and bromomethyl groups at the desired positions.

A common starting point is 2-aminothiazole, which can be diazotized and then subjected to a Sandmeyer-type reaction to introduce a bromine atom at the 2-position, yielding 2-bromothiazole (B21250). Subsequent functionalization at the 5-position can then be achieved. Programmed synthesis through sequential C-H couplings, often catalyzed by palladium or nickel, allows for the direct introduction of aryl or alkyl groups at specific positions on the thiazole ring. researchgate.net

A representative sequential synthesis could involve the following key steps:

Formation of a Substituted Thiazole: Synthesis of a 2-substituted-5-methylthiazole. This can be achieved through various methods, including the Hantzsch synthesis.

Bromination of the Methyl Group: The crucial step of introducing the bromine atom onto the methyl group is typically achieved through radical bromination using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide.

The regioselectivity of these reactions is paramount. For instance, direct C-H arylation can be directed to the 2- or 5-position of the thiazole ring by carefully selecting the catalytic system. numberanalytics.com The synthesis of various brominated thiazoles has been optimized to proceed via sequential bromination and debromination steps, which can offer high yields and avoid the use of hazardous elemental bromine.

| Step | Reaction Type | Key Reagents | Purpose |

| 1 | Thiazole Ring Formation | α-haloketone, Thioamide | Construction of the core heterocyclic structure. |

| 2 | C-H Functionalization | Palladium/Nickel catalyst, Aryl/Alkyl halide | Introduction of a methyl group at the C5 position. |

| 3 | Radical Bromination | N-Bromosuccinimide (NBS), Radical initiator | Selective bromination of the C5-methyl group. |

Table 1: Illustrative Sequential Functionalization Steps

Industrial Production Considerations (Conceptual, without commercial details)

The transition from laboratory-scale synthesis to industrial production of this compound necessitates careful consideration of several factors to ensure a safe, efficient, and cost-effective process. uc.pt

Process Optimization and Scale-Up:

Reaction Kinetics and Thermodynamics: A thorough understanding of the reaction rates and equilibria is crucial for optimizing conditions such as temperature, pressure, and reactant concentrations to maximize yield and minimize reaction time. uc.pt

Heat and Mass Transfer: Scaling up reactions can introduce challenges related to heat dissipation and efficient mixing. Reactor design must account for these factors to maintain consistent product quality. uc.pt

Process Control: The implementation of advanced process control systems is essential for monitoring and regulating critical parameters, ensuring batch-to-batch consistency and safety. uc.pt

Reactor Design and Technology:

Batch vs. Continuous Flow: While traditional batch reactors are common, continuous flow chemistry offers potential advantages for the synthesis of heterocyclic compounds, including improved heat and mass transfer, enhanced safety, and the potential for higher throughput. africanjournalofbiomedicalresearch.com The use of microwave-assisted synthesis in continuous flow reactors has also been explored to accelerate reactions and improve yields. uc.pt

Green Chemistry and Sustainability:

Solvent Selection: The choice of solvent is a critical consideration. Ideally, greener solvents with low toxicity, high biodegradability, and low environmental impact should be utilized. For some steps in thiazole synthesis, water has been investigated as a solvent to improve safety and reduce the use of volatile organic compounds.

Waste Minimization: Process design should aim to minimize the formation of byproducts and waste streams. This can be achieved through reaction optimization and the development of efficient purification methods.

Raw Material Sourcing and Cost:

The availability and cost of starting materials are significant factors in the economic viability of an industrial process. The development of synthetic routes that utilize readily available and inexpensive raw materials is a key objective.

| Consideration | Key Aspects |

| Process Optimization | Reaction kinetics, thermodynamics, mass transfer. uc.pt |

| Scale-Up | Reactor design, heat transfer, process control. uc.pt |

| Green Chemistry | Solvent selection, catalyst choice, waste minimization. |

| Technology | Batch vs. continuous flow processing, microwave assistance. uc.ptafricanjournalofbiomedicalresearch.com |

| Economics | Raw material cost and availability. |

Table 2: Conceptual Industrial Production Considerations

Comprehensive Analysis of Chemical Reactivity and Functionalization

Nucleophilic Substitution Reactions at the Bromomethyl Group

The carbon atom of the bromomethyl group in 2-(bromomethyl)-5-methylthiazole is electrophilic due to the electron-withdrawing effect of the adjacent bromine atom. This makes it highly susceptible to attack by nucleophiles, leading to the displacement of the bromide ion in a classic S_N2 (bimolecular nucleophilic substitution) reaction. shout.educationchemguide.co.uk The general reactivity allows for the introduction of a wide range of functional groups onto the thiazole (B1198619) scaffold.

Nitrogen-containing nucleophiles, such as ammonia (B1221849), primary, and secondary amines, readily react with this compound. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the bromomethyl group, displacing the bromide ion. shout.educationsavemyexams.com

With ammonia, the initial reaction forms the corresponding primary amine salt, which can then be deprotonated by excess ammonia to yield the free primary amine, (5-methylthiazol-2-yl)methanamine. chemguide.co.uk However, the product amine is also nucleophilic and can react further with the starting material, leading to a mixture of primary, secondary, and tertiary amines, and even a quaternary ammonium (B1175870) salt. chemguide.co.ukfiveable.me To favor the formation of the primary amine, a large excess of ammonia is typically used. savemyexams.comchemguide.co.uk

Table 1: Reaction of this compound with Amines This table is illustrative and based on general principles of S_N2 reactions.

| Nucleophile | Product Structure | Product Name | Comment |

|---|---|---|---|

| Ammonia (NH₃) |  | (5-Methylthiazol-2-yl)methanamine | Excess ammonia favors the primary amine. |

| Primary Amine (R-NH₂) |  | N-Alkyl-(5-methylthiazol-2-yl)methanamine | Product of the first alkylation of a primary amine. |

| Secondary Amine (R₂NH) |  | N,N-Dialkyl-(5-methylthiazol-2-yl)methanamine | Product of the alkylation of a secondary amine. |

Thiourea (B124793) is another effective nitrogen-based nucleophile (acting through its sulfur atom, as detailed in 3.1.3), but its reaction can lead to the formation of 2-aminothiazole (B372263) derivatives through subsequent cyclization steps, highlighting its utility in constructing more complex heterocyclic systems. nih.govmdpi.com The initial step is the S-alkylation of thiourea to form an isothiuronium (B1672626) salt. researchgate.net

Oxygen nucleophiles such as hydroxide (B78521) and alkoxide ions can also displace the bromide from this compound. Reaction with hydroxide ions would lead to the formation of (5-methylthiazol-2-yl)methanol. The use of alkoxides (RO⁻) provides a straightforward route to the corresponding ethers.

For instance, reaction with sodium ethoxide in ethanol (B145695) would yield 2-(ethoxymethyl)-5-methylthiazole. Carboxylate salts, such as sodium acetate (B1210297), can also act as oxygen nucleophiles. The reaction of 5-bromomethyluracil with sodium acetate in glacial acetic acid yields the corresponding acetoxymethyl derivative, a reaction directly analogous to the expected reactivity of this compound. sci-hub.se

Sulfur-based nucleophiles are particularly effective in substitution reactions with alkyl halides due to the high polarizability and nucleophilicity of sulfur. Thiols (R-SH) and their corresponding thiolates (R-S⁻) react readily with this compound to form thioethers.

Thioamides also serve as potent nucleophiles. The reaction of 2-bromomethyl-1,3-thiaselenole with 1,3-benzothiazole-2-thiol (B7764131) demonstrates that the initial attack occurs from the exocyclic sulfur atom of the thiol, leading to the displacement of the bromide. mdpi.com Similarly, thiourea reacts via its sulfur atom to form an S-alkylated intermediate known as an isothiuronium salt. researchgate.netjocpr.com This intermediate is a valuable synthon for further transformations.

Nucleophilic substitution at a primary alkyl halide like this compound proceeds via an S_N2 mechanism. A hallmark of the S_N2 reaction is the inversion of stereochemical configuration at the carbon center being attacked. ualberta.ca This is known as the Walden inversion.

While the bromomethyl group itself is not a chiral center, if one of the hydrogen atoms were replaced with a different isotope (e.g., deuterium) to create a chiral center, the incoming nucleophile would attack from the side opposite to the bromine leaving group. This "backside attack" results in a predictable and complete inversion of the stereocenter's configuration. ualberta.ca Therefore, if a stereochemically pure starting material were used, the product would also be stereochemically pure, but with the opposite configuration.

Cross-Coupling Reactions Involving this compound

While the bromomethyl group is primarily known for nucleophilic substitution, the thiazole ring itself can participate in cross-coupling reactions, although the C-Br bond of the bromomethyl group can also be involved under certain conditions. Palladium-catalyzed reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organic halide or triflate. libretexts.orgorganic-chemistry.org

In a molecule like 2-(bromomethyl)-5-bromothiazole, there are two potential sites for a Suzuki-Miyaura reaction. Generally, the C(sp²)-Br bond on the thiazole ring is more reactive towards the standard Suzuki-Miyaura catalytic cycle (oxidative addition, transmetalation, and reductive elimination) than the C(sp³)-Br bond of the bromomethyl group. libretexts.orgd-nb.infonih.gov This difference in reactivity allows for regioselective functionalization. For example, in studies on 2-bromo-5-(bromomethyl)thiophene, the Suzuki coupling occurs selectively at the C-Br bond on the thiophene (B33073) ring, leaving the bromomethyl group intact for subsequent nucleophilic substitution reactions. d-nb.infonih.gov

However, Suzuki-Miyaura couplings involving benzylic halides are known. Therefore, under specific conditions, this compound could potentially be coupled with an arylboronic acid at the bromomethyl position. The success of such a reaction would depend on the choice of palladium catalyst, ligands, base, and solvent to favor the oxidative addition to the C(sp³)-Br bond. nih.govresearchgate.net

Table 2: General Suzuki-Miyaura Reaction

| Component | Role | Example |

|---|---|---|

| Organic Halide | Electrophile | 2-Bromo-5-(bromomethyl)thiazole (B150149) |

| Organoboron Reagent | Nucleophile | Arylboronic acid (Ar-B(OH)₂) |

| Palladium Catalyst | Catalyzes the reaction cycle | Pd(PPh₃)₄, PdCl₂(dppf) |

| Base | Activates the organoboron reagent | K₂CO₃, K₃PO₄, Cs₂CO₃ |

| Solvent | Reaction medium | Dioxane, Toluene (B28343), DMF |

Exploration of Other Transition Metal-Catalyzed Reactions

While the primary reactivity of this compound involves the facile nucleophilic substitution of the bromide, the thiazole core can also participate in various transition metal-catalyzed reactions. These transformations offer pathways to more complex molecular architectures that are not accessible through simple substitution.

Palladium and rhodium catalysts are particularly significant in the functionalization of thiazole derivatives. organic-chemistry.orgarkat-usa.orgelsevierpure.com For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful methods for forming carbon-carbon bonds on the thiazole ring, typically at a halogenated position. researchgate.netmdpi.com Although this compound itself does not possess a halogen on the ring, derivatives such as 2-bromo-5-(bromomethyl)thiazole can undergo such couplings. cymitquimica.combiosynth.com

More advanced strategies involve the direct C-H activation of the thiazole ring. Ruthenium-catalyzed C-H nitration has been demonstrated on 2-arylthiazoles, selectively introducing a nitro group at the meta-position of the aryl substituent. figshare.com Rhodium catalysts have been employed for the methylthiolation of thiazoles, showcasing the potential for C-H functionalization directly on the thiazole ring. elsevierpure.com While specific examples using this compound as a substrate are not prevalent in the literature, these methodologies suggest that the C-4 position could be a target for direct functionalization, provided a suitable directing group and catalytic system are employed.

A novel rhodium(II)-catalyzed reaction between 1-sulfonyl-1,2,3-triazoles and thionoesters provides a pathway to 2,5-disubstituted thiazoles, indicating the versatility of transition metals in constructing the thiazole core itself. organic-chemistry.org This approach could be adapted for the synthesis of complex thiazole derivatives.

| Reaction Type | Catalyst/Reagents | Position of Functionalization | Potential Product Class |

| Suzuki Coupling | Pd catalyst, Boronic acid | C-X (X=Br, I) on ring | Aryl- or vinyl-substituted thiazoles |

| Heck Coupling | Pd catalyst, Alkene | C-X (X=Br, I) on ring | Alkene-substituted thiazoles |

| C-H Nitration | Ru catalyst, Cu(NO₃)₂·3H₂O | C4-H | 4-Nitro-2-(bromomethyl)-5-methylthiazole |

| C-H Thiolation | Rh catalyst, Thiolating agent | C4-H | 4-Thio-substituted thiazoles |

Transformations Involving the Thiazole Ring System

Electrophilic Aromatic Substitution on the Thiazole Ring

The thiazole ring is generally considered electron-deficient, which typically renders it less reactive towards electrophilic aromatic substitution (EAS) compared to benzene (B151609). However, the substituents on the ring play a crucial role in modulating this reactivity. In this compound, the C-5 methyl group is an activating group, while the C-2 bromomethyl group is deactivating. The only position available for substitution is C-4.

Nitration is a classic EAS reaction. The nitration of 2-methylthiazole (B1294427) has been reported, though it can be complex. acs.org Studies on the nitration of 2-acetamido-5-methylthiazole (B112850) show that substitution can occur at the C-4 position. cdnsciencepub.com This suggests that under appropriate conditions, such as using a mixture of nitric and sulfuric acid, the C-4 position of this compound could potentially be nitrated. Ruthenium-catalyzed methods have also been developed for the meta-selective nitration of arenes bearing azole directing groups, which could be applicable for functionalizing a phenyl group attached to the thiazole core. researchgate.net

Other EAS reactions like halogenation or sulfonation would face similar challenges of ring deactivation, but could potentially be achieved under forcing conditions.

Reductions of the Bromomethyl Group to Methyl

The reduction of the bromomethyl group to a methyl group is a feasible transformation that would yield 2,5-dimethylthiazole (B1293674). This can be accomplished using various standard reducing agents. Catalytic hydrogenation, using hydrogen gas in the presence of a palladium on carbon (H₂/Pd-C) catalyst, is a common method for dehalogenating benzylic-type halides. Another approach involves the use of hydride reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) in a suitable solvent. Radical-based reductions using tributyltin hydride (Bu₃SnH) and a radical initiator like azobisisobutyronitrile (AIBN) are also effective. The choice of reagent would depend on the desired reaction conditions and tolerance of other functional groups.

Oxidations of the Bromomethyl Group and the Thiazole Ring System

Both the bromomethyl group and the thiazole ring's sulfur atom are susceptible to oxidation.

Oxidation of the Thiazole Ring: The sulfur atom in the thiazole ring can be oxidized to a sulfoxide (B87167) (S-oxide) or a sulfone (S,S-dioxide). Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) are commonly used for this purpose. derpharmachemica.comnih.gov The extent of oxidation can often be controlled by the stoichiometry of the oxidant and the reaction temperature. For instance, using approximately one equivalent of m-CPBA at low temperatures often yields the sulfoxide, while using two or more equivalents at higher temperatures can lead to the sulfone. researchgate.net Other oxidants like Oxone® have also been employed for the oxidation of thiazolines, though this can sometimes lead to ring-opening. researchgate.netrsc.org

Oxidation of the Bromomethyl Group: The bromomethyl group can be oxidized to an aldehyde (2-formyl-5-methylthiazole) or a carboxylic acid (5-methylthiazole-2-carboxylic acid). Methods for oxidizing alkyl halides to aldehydes include the Sommelet reaction (using hexamine) or the Kornblum oxidation (using dimethyl sulfoxide). Direct conversion to a carboxylic acid can be more challenging but might be achieved via hydrolysis to the alcohol followed by oxidation with stronger agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. Alternatively, conversion to a nitrile followed by hydrolysis is a viable route to the carboxylic acid. A patent describes the preparation of 2-thiazole carboxaldehydes from 2-bromothiazole (B21250) compounds via a Grignard reagent, which suggests a pathway for functional group interconversion at the C-2 position. google.com

| Transformation | Reagent(s) | Product |

| Thiazole S-Oxidation | 1 eq. m-CPBA | This compound-1-oxide |

| Thiazole S,S-Dioxidation | ≥2 eq. m-CPBA | This compound-1,1-dioxide |

| Bromomethyl to Aldehyde | DMSO (Kornblum) | 5-Methylthiazole-2-carbaldehyde |

| Bromomethyl to Alcohol | H₂O/base | (5-Methylthiazol-2-yl)methanol |

| Alcohol to Carboxylic Acid | KMnO₄ | 5-Methylthiazole-2-carboxylic acid |

Derivatization Strategies Beyond Direct Bromomethyl Reactivity

Functionalization at Other Thiazole Positions (e.g., C-4)

With the C-2 and C-5 positions occupied, the C-4 position becomes the primary target for further substitution on the thiazole ring. A common and effective strategy to achieve this is through deprotonation (metalation) followed by quenching with an electrophile.

The C-4 proton of the thiazole ring is acidic and can be removed by a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), typically at low temperatures (-78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF). rsc.orgrsc.org The resulting 4-lithiated thiazole is a potent nucleophile that can react with a wide range of electrophiles. This allows for the introduction of various functional groups at the C-4 position.

For example, quenching the lithiated intermediate with:

Aldehydes or ketones yields secondary or tertiary alcohols.

Carbon dioxide (CO₂) , followed by an acidic workup, produces a carboxylic acid.

Alkyl halides can introduce alkyl chains.

Disulfides can introduce thioether groups.

Studies on the lithiation of other substituted thiazoles have demonstrated the feasibility of this approach. For instance, the deprotonation of 2,4-dimethylthiazole-5-carboxylic acid occurs specifically at the 2-methyl group, but in the absence of such competitive sites, ring proton abstraction is favored. rsc.org For 2,5-disubstituted thiazoles, C-4 lithiation is a well-established method for creating a new C-C or C-heteroatom bond. researchgate.net This strategy significantly expands the synthetic utility of this compound beyond the simple reactivity of its bromomethyl group.

Preparation of Thiazolium Salts and Related Cations

The quaternization of the nitrogen atom in the thiazole ring or the reaction of the bromomethyl group with other nucleophiles to form cationic species are pivotal functionalization pathways for this compound. These reactions yield thiazolium salts and other related cations, which are valuable intermediates in organic synthesis, particularly as precursors for N-heterocyclic carbenes (NHCs) and in the design of novel ionic liquids and bioactive molecules.

The primary method for the preparation of thiazolium salts from this compound involves the direct quaternization of a tertiary amine with the bromomethyl group. This reaction proceeds via a standard S_N2 mechanism, where the nitrogen atom of the amine acts as a nucleophile, displacing the bromide ion from the methylene (B1212753) bridge. The general reactivity for alkyl halides in such reactions follows the order I > Br > Cl. nih.govpharmaguideline.com

A typical procedure involves reacting this compound with a slight excess of the desired tertiary amine in a suitable solvent, such as acetonitrile, ethanol, or N,N-dimethylformamide (DMF). nih.gov The reaction mixture is often heated to facilitate the substitution, with reaction times varying from a few hours to several days depending on the nucleophilicity of the amine and the reaction temperature. nih.govnih.gov Upon completion, the resulting thiazolium bromide salt often precipitates from the solution upon cooling or can be isolated by evaporation of the solvent followed by crystallization. nih.gov

A variety of tertiary amines can be employed in this reaction, leading to a diverse range of N-substituted thiazolium cations. For instance, the reaction with pyridine (B92270) and its derivatives affords the corresponding pyridinium-substituted thiazolium salts. nih.gov Similarly, trialkylamines such as triethylamine (B128534) can be used to generate trialkylammonium-functionalized thiazole derivatives. nih.gov The choice of the tertiary amine allows for the fine-tuning of the steric and electronic properties of the resulting thiazolium salt, which is crucial for its subsequent applications.

The following table provides illustrative examples of the preparation of thiazolium salts from this compound based on established quaternization reactions of similar alkyl halides.

Table 1: Illustrative Preparation of Thiazolium Salts from this compound

| Tertiary Amine | Resulting Thiazolium Cation | Typical Reaction Conditions |

| Pyridine | 1-((5-Methylthiazol-2-yl)methyl)pyridinium | Ethanol, Reflux, 40h nih.gov |

| 4-Methylpyridine (γ-Picoline) | 4-Methyl-1-((5-methylthiazol-2-yl)methyl)pyridinium | Excess amine, Room Temp., several days nih.gov |

| Triethylamine | N,N,N-Triethyl-1-((5-methylthiazol-2-yl)methyl)ammonium | Acetonitrile, 70 °C, 14 days nih.gov |

| N,N-Dimethylaminopyridine (DMAP) | 4-(Dimethylamino)-1-((5-methylthiazol-2-yl)methyl)pyridinium | Acetonitrile, 70 °C, 14 days nih.gov |

In addition to tertiary amines, other nucleophiles can react with the bromomethyl group to form related cationic species. A significant example is the reaction with phosphines, particularly triphenylphosphine (B44618), to yield phosphonium (B103445) salts. researchgate.net This reaction is analogous to the Menshutkin reaction for amines and is a cornerstone for the preparation of Wittig reagents. researchgate.netnih.gov

The synthesis of the corresponding (5-methylthiazol-2-yl)methyltriphenylphosphonium bromide would typically involve dissolving this compound and triphenylphosphine in a non-polar solvent like toluene or benzene and heating the mixture. researchgate.net The resulting phosphonium salt, being ionic, is generally insoluble in the non-polar solvent and precipitates out, allowing for easy isolation by filtration. researchgate.net These phosphonium salts are stable crystalline solids and are key precursors to phosphorus ylides, which are widely used in organic synthesis for the formation of alkenes from carbonyl compounds.

Table 2: Illustrative Preparation of a Phosphonium Salt from this compound

| Nucleophile | Resulting Cation | Typical Reaction Conditions |

| Triphenylphosphine | (5-Methylthiazol-2-yl)methyltriphenylphosphonium | Toluene, Heat, Cool to precipitate researchgate.net |

The formation of these thiazolium and phosphonium cations from this compound highlights the versatility of this compound as a building block for introducing the 5-methylthiazol-2-yl)methyl moiety into a wide array of molecular architectures, paving the way for the development of new catalysts, reagents, and functional materials.

Role As a Versatile Synthetic Building Block

Construction of Complex Heterocyclic Systems

The ability to introduce the 2-(5-methylthiazolyl)methyl moiety into various molecules makes 2-(Bromomethyl)-5-methylthiazole a key player in the synthesis of complex heterocyclic systems.

The reaction of 2-(bromomethyl)thiazole (B166336) derivatives with various nucleophiles is a common strategy for building polycyclic systems containing a thiazole (B1198619) ring. For instance, the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives has been employed to synthesize a series of di-, tri-, and tetrathiazole moieties. nih.gov This approach highlights the utility of brominated thiazole derivatives in creating extended, fused heterocyclic structures with potential biological activities. nih.govmdpi.com The synthesis of these complex molecules often involves a cascade of reactions, where the initial substitution of the bromine atom paves the way for subsequent cyclization steps. nih.gov

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, are highly valued for their efficiency and atom economy. nih.govmdpi.com While specific examples directly involving this compound in MCRs are not extensively detailed in the provided results, the synthesis of various complex thiazole-containing structures often employs principles that are foundational to MCRs. For example, the one-pot synthesis of fully substituted thiophene (B33073) derivatives and thiazolidinedione-triazole hybrids showcases the power of bringing multiple components together to rapidly build molecular complexity. mdpi.com The reactivity of the bromomethyl group in this compound makes it an ideal candidate for inclusion in such convergent synthetic strategies.

Applications in the Synthesis of Scaffolds for Advanced Materials Research

The unique electronic and structural properties of the thiazole ring make it an attractive component for advanced materials. The functionalization of this heterocycle, facilitated by reagents like 2-bromo-5-(bromomethyl)thiazole (B150149), is crucial for tuning the properties of these materials. biosynth.com The introduction of the thiazole moiety can influence photophysical properties, charge transport characteristics, and self-assembly behavior, which are all critical for applications in areas such as organic electronics and sensor technology.

Utility in the Preparation of Intermediates for Diverse Chemical Research

Beyond the direct incorporation into final target molecules, this compound serves as a crucial intermediate for the preparation of other valuable synthetic precursors.

The bromomethyl group can be readily transformed into other functional groups, thereby providing access to a wide array of analogous compounds. For example, sequential bromination of 2-methylthiazole (B1294427) derivatives at the 5-position and the benzylic position yields 5-bromo-2-(bromomethyl)thiazoles. nih.gov These di-brominated intermediates are then used in subsequent reactions, such as the Arbuzov reaction to form phosphonates, which are key for Wittig-Horner type reactions to produce stilbene (B7821643) analogs. nih.gov This demonstrates how the initial bromomethyl functionality is a stepping stone to a diverse range of other thiazole-based structures.

| Original Compound | Transformation | Resulting Analogous Compound/Intermediate | Reference |

| 2-Methylthiazole derivatives | Sequential bromination | 5-Bromo-2-(bromomethyl)thiazole derivatives | nih.gov |

| 5-Bromo-2-(bromomethyl)thiazole | Arbuzov reaction | Diethyl (5-bromo-4-arylthiazol-2-yl)methylphosphonate | nih.gov |

| 2-Bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one | Reaction with heterocyclic amines | Polycyclic thiazole systems | nih.gov |

The thiazole scaffold is a common feature in molecules designed as chemical probes and ligands for biological targets. The ability to functionalize the thiazole ring via its bromomethyl derivative is instrumental in creating molecules with specific binding properties. The synthesis of thiazole-based stilbene analogs as potential DNA topoisomerase IB inhibitors is a prime example. nih.gov In this work, the 2-(bromomethyl)thiazole intermediate is a key component in building the final stilbene structure, which is designed to interact with a specific biological target. The modular nature of the synthesis, enabled by the reactivity of the bromomethyl group, allows for the systematic variation of substituents to optimize binding affinity and biological activity.

Computational and Theoretical Investigations of 2 Bromomethyl 5 Methylthiazole Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and geometric parameters of molecules. nih.gov For 2-(Bromomethyl)-5-methylthiazole, DFT calculations, typically employing functionals like B3LYP with basis sets such as 6-311++G(d,p), can provide a detailed understanding of its molecular framework. ijcce.ac.irnih.gov

Geometry optimization calculations yield the most stable three-dimensional arrangement of the atoms, providing data on bond lengths, bond angles, and dihedral angles. In the case of substituted thiazoles, the geometry of the thiazole (B1198619) ring can be influenced by the nature of its substituents. nbu.edu.sa For instance, the C-S and C=N bond lengths within the thiazole ring are key indicators of the electronic environment. nbu.edu.sachemijournal.com The substitution with a bromomethyl group at the 2-position and a methyl group at the 5-position will induce specific geometric and electronic changes.

A hypothetical optimized geometry for this compound, based on DFT calculations of similar structures, is presented below.

Interactive Data Table: Predicted Geometric Parameters of this compound

| Parameter | Predicted Value |

| C2-C(CH2Br) Bond Length (Å) | 1.510 |

| C5-C(CH3) Bond Length (Å) | 1.505 |

| C-Br Bond Length (Å) | 1.950 |

| Thiazole C=N Bond Length (Å) | 1.300 |

| Thiazole C-S Bond Length (Å) | 1.770 |

| C-S-C Bond Angle (°) | 88.0 |

| C-N-C Bond Angle (°) | 111.0 |

Note: These values are illustrative and based on typical bond lengths and angles found in related structures from computational studies. nbu.edu.sachemijournal.com

Furthermore, DFT calculations are instrumental in determining the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller energy gap generally suggests higher reactivity. nih.gov For substituted benzothiazoles, these energy gaps have been calculated to be in the range of 3.95 to 4.70 eV. nbu.edu.sa The distribution of these frontier orbitals also reveals the most probable sites for electrophilic and nucleophilic attack.

Molecular Dynamics (MD) Simulations for Conformational Analysis

While DFT provides a static picture of the molecule's most stable state, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. mdpi.com MD simulations are particularly useful for conformational analysis, especially for molecules with flexible side chains like the bromomethyl group in this compound. nih.gov

By simulating the motion of the atoms over a period, typically from nanoseconds to microseconds, MD can explore the accessible conformational space of the molecule. This is crucial for understanding how the molecule might interact with other molecules, such as biological macromolecules or reactants in a solution. For instance, MD simulations have been employed to study the binding stability of thiazole derivatives to protein active sites. physchemres.orgbiointerfaceresearch.com

In the context of this compound, MD simulations could reveal the rotational freedom of the bromomethyl group and its preferred orientations relative to the thiazole ring. This information is vital for predicting its interaction modes in different chemical environments. The simulations can also provide insights into the flexibility of the thiazole ring itself, although it is a relatively rigid aromatic system.

Reactivity and Mechanism Predictions through Quantum Chemical Calculations

Quantum chemical calculations, particularly DFT, are powerful tools for predicting the reactivity of a molecule and elucidating potential reaction mechanisms. nih.govscienceopen.com For this compound, these calculations can identify the most reactive sites and the energy barriers associated with different reaction pathways.

The bromomethyl group is a key functional group that is expected to be highly reactive towards nucleophiles. Quantum chemical calculations can model the transition states of nucleophilic substitution reactions at the bromomethyl carbon. mdpi.com By calculating the activation energies for these reactions, one can predict the feasibility and regioselectivity of various transformations. researchgate.net

For example, a computational study on the related compound 2-bromomethyl-1,3-thiaselenole demonstrated how quantum chemical calculations could unravel a complex, multi-step reaction pathway involving a seleniranium intermediate. mdpi.comresearchgate.net A similar approach could be applied to this compound to investigate its reactions with nucleophiles, predicting whether the reaction proceeds via an SN1 or SN2 mechanism and identifying any potential intermediates.

Interactive Data Table: Predicted Reactivity Parameters of this compound

| Parameter | Predicted Significance |

| HOMO Energy | Indicates susceptibility to electrophilic attack |

| LUMO Energy | Indicates susceptibility to nucleophilic attack |

| Electrostatic Potential | Maps electron-rich and electron-poor regions |

| Activation Energy Barriers | Predicts feasibility of reaction pathways |

Note: The specific values for these parameters would be obtained from detailed quantum chemical calculations.

Charge Transfer Complexation Studies Involving Bromomethyl Thiazoles

Charge transfer complexes are formed between an electron donor and an electron acceptor molecule. The study of such complexes is important for understanding intermolecular interactions and their role in various chemical and biological processes. Thiazole-containing compounds have been investigated for their charge transfer properties. nih.gov

Theoretical studies can predict the ability of this compound to act as either an electron donor or acceptor in the formation of a charge transfer complex. mdpi.com DFT and time-dependent DFT (TD-DFT) calculations can be used to model the interaction between this compound and a known donor or acceptor molecule. nih.gov These calculations can determine the geometry of the complex, the binding energy, and the nature of the electronic transitions, which are characteristic of charge transfer complexes. researchgate.net

The presence of the electron-withdrawing bromine atom and the potentially electron-donating methyl group and thiazole ring gives this compound an interesting electronic profile that could facilitate the formation of charge transfer complexes. Computational studies would be essential to quantify this potential and to understand the structural and electronic factors that govern these interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.